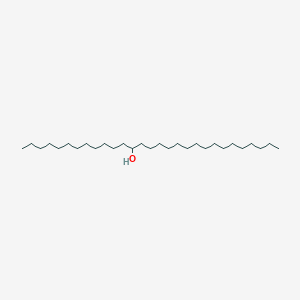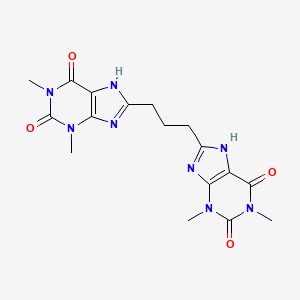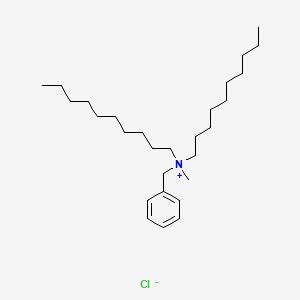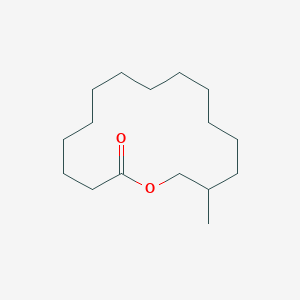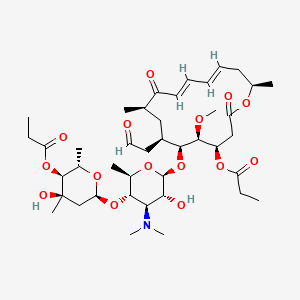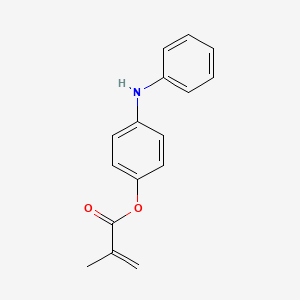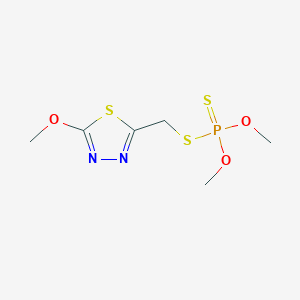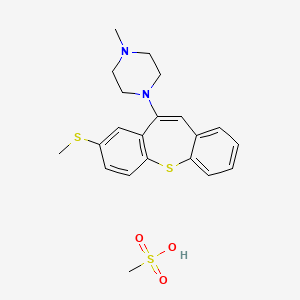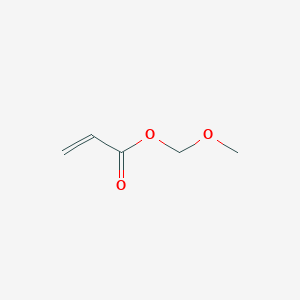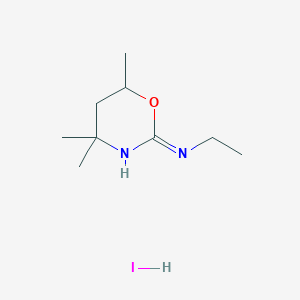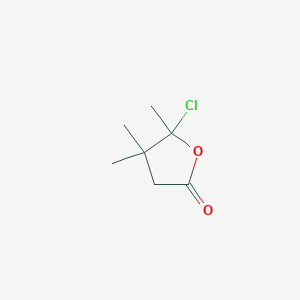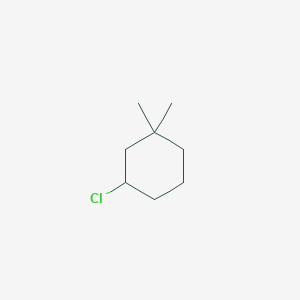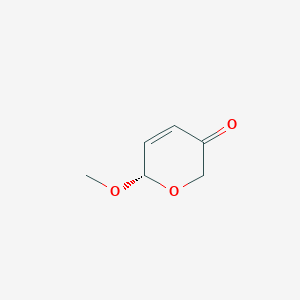![molecular formula C19H18O6 B14680273 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione CAS No. 34350-36-2](/img/structure/B14680273.png)
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused ring system
Méthodes De Préparation
The synthesis of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione typically involves multi-step organic reactions. The synthetic routes often start with simpler aromatic compounds, which undergo a series of reactions including hydroxylation, methylation, and cyclization to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the fused ring system allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione include other hydroxylated aromatic compounds and fused ring systems. its unique combination of hydroxyl groups and methyl groups, along with the specific arrangement of the fused rings, gives it distinct properties that are not found in other similar compounds. Examples of similar compounds include 2,2,5,5-Tetramethyltetrahydrofuran and 2,2,6,6-Tetramethylpiperidine .
Propriétés
Numéro CAS |
34350-36-2 |
|---|---|
Formule moléculaire |
C19H18O6 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2,6-dihydroxy-1,2,7,9-tetramethyl-7H-[1]benzofuro[4,5-g]isochromene-5,10-dione |
InChI |
InChI=1S/C19H18O6/c1-7-14-10-5-11-15(8(2)24-9(3)17(11)21)18(22)16(10)12(20)6-13(14)25-19(7,4)23/h5-6,8-9,22-23H,1-4H3 |
Clé InChI |
KSMHSEXNENMRCP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C3=C(C=C2C(=O)C(O1)C)C4=C(C(OC4=CC3=O)(C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
